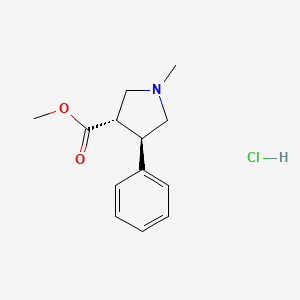

methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride

Description

Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based hydrochloride salt characterized by a phenyl substituent at the 4-position, a methyl ester at the 3-position, and a methyl group at the 1-position of the pyrrolidine ring. Pyrrolidine derivatives are frequently explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. This article compares the compound with similar molecules, focusing on structural variations, stereochemistry, substituent effects, and crystallographic data.

Properties

IUPAC Name |

methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-14-8-11(10-6-4-3-5-7-10)12(9-14)13(15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARJSZGXVPWETL-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl group and the carboxylate ester. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The phenyl group is then introduced through a substitution reaction, and the carboxylate ester is formed via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Halogenation significantly impacts molecular properties. For example:

- Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 1630945-13-9) shares the same pyrrolidine backbone but differs in stereochemistry (3R,4S vs. 3S,4R) and substituents (4-Cl-phenyl vs. phenyl) . The chlorine atom increases molecular weight (276.16 g/mol vs. ~264.5 g/mol for the target compound) and lipophilicity (ClogP ~2.8 vs.

- Bromine’s larger atomic radius may sterically hinder target binding compared to the target compound’s unsubstituted phenyl group .

Stereoisomeric Variants

Stereochemistry profoundly influences biological activity and crystallization:

- The (3R,5S) configuration enables intramolecular hydrogen bonding, contrasting with the target compound’s ester and phenyl groups. This difference reduces lipophilicity (ClogP ~0.5) and increases solubility in polar solvents .

- (3S,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 1909287-65-5) lacks the phenyl group and methyl ester, instead featuring a carboxylic acid and methyl group. Its (3S,4S) stereochemistry and polar functional groups result in higher water solubility but lower metabolic stability compared to the target compound .

Substituent Variations

- The electron-withdrawing CF₃ group enhances metabolic stability, while the indole moiety enables π-π stacking interactions absent in the target compound .

- Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride itself lacks these complex substituents, prioritizing simplicity and synthetic accessibility.

Heterocyclic Counterparts

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) replaces the pyrrolidine ring with a pyrimidine heterocycle.

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

*ClogP values estimated using fragment-based methods.

Biological Activity

Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural and stereochemical properties. The compound is characterized by a five-membered pyrrolidine ring and exhibits various biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C13H18ClNO2

- Molecular Weight : 255.74 g/mol

- CAS Number : 1909287-11-1

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Enzyme Interactions : The compound has been shown to interact with various enzymes, which can influence metabolic pathways and therapeutic outcomes. Specific enzyme targets include those involved in neurotransmitter regulation and metabolic processes.

- Receptor Binding : Interaction studies indicate that this compound binds to certain receptors, potentially modulating their activity. This includes interactions with receptors involved in pain perception and mood regulation.

- Anticonvulsant Properties : Preliminary studies suggest that this compound may exhibit anticonvulsant effects, similar to other compounds in its class.

Structure-Activity Relationship

The stereochemistry of the compound plays a crucial role in its biological activity. The (3S,4R) configuration is essential for optimal binding to biological targets and influences the pharmacokinetic profile of the compound.

Comparison Table of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | Pyrrolidine ring with carboxylic acid | Enzyme interaction | Different stereochemistry affects activity |

| trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride | Similar core structure | Anticonvulsant properties | Variations in side groups lead to distinct activities |

| Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride | Altered methylation pattern | Potentially different receptor interactions | Unique methylation at position 1 alters binding affinity |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuropharmacology : A study investigated the effects of this compound on neuronal excitability and synaptic transmission. Results indicated that it could modulate neurotransmitter release, suggesting potential applications in treating neurological disorders.

- Pain Management : Research focusing on pain models demonstrated that the compound exhibited analgesic properties comparable to established pain medications, indicating its potential as a novel analgesic agent.

- Anticonvulsant Activity : In animal models of epilepsy, this compound showed significant reductions in seizure frequency, warranting further exploration into its mechanisms of action.

Q & A

Q. What are the established synthetic routes for methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step processes, including:

- Stereoselective pyrrolidine ring formation : Using chiral auxiliaries or asymmetric catalysis to establish the (3S,4R) configuration .

- Esterification and protection/deprotection steps : Methyl esterification of the carboxylic acid group under mild acidic conditions, with Boc (tert-butoxycarbonyl) or benzyl groups used for amine protection .

- Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

Optimization strategies include: - Temperature control during cyclization (e.g., 0–5°C to minimize racemization) .

- Solvent selection (e.g., dichloromethane for coupling reactions) .

- Catalytic hydrogenation for deprotection to avoid side reactions .

Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?

- Chiral HPLC : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and confirm ≥98% stereochemical purity .

- Nuclear Magnetic Resonance (NMR) : Analysis of coupling constants (e.g., ) in H NMR to verify the trans/cis arrangement of substituents on the pyrrolidine ring .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Q. How can researchers assess the purity of this compound, and what are common impurities observed during synthesis?

- HPLC with UV detection : Quantify purity (e.g., 98.7% by HPLC at 206 nm) and detect impurities such as unreacted intermediates or diastereomers .

- LC-MS : Identify byproducts like des-methyl analogs or hydrolyzed esters via molecular ion peaks .

- Elemental analysis : Verify stoichiometry of the hydrochloride salt (C, H, N, Cl content) .

Common impurities include: - Racemic byproducts : Due to incomplete stereochemical control during ring closure .

- Residual solvents : Methanol or dichloromethane, detectable via GC-MS .

Advanced Research Questions

Q. How does the stereochemistry at the 3S and 4R positions influence the compound’s biological activity or receptor binding?

- Receptor selectivity : The (3S,4R) configuration may enhance binding to targets like neurotransmitter transporters (e.g., serotonin or dopamine receptors) due to spatial compatibility with chiral binding pockets .

- Comparative SAR studies : Analogues with (3R,4S) or racemic configurations show reduced activity in preliminary assays, suggesting stereodependent interactions .

- Computational modeling : Molecular docking studies predict that the 4-phenyl group and methyl ester adopt a conformation favorable for hydrophobic interactions in enzymatic active sites .

Q. What methodologies are recommended for resolving contradictory data in biological assays involving this compound?

- Orthogonal assay validation : Use both cell-based (e.g., cAMP inhibition) and biochemical (e.g., radioligand displacement) assays to confirm activity .

- Metabolic stability testing : Rule out false negatives caused by rapid ester hydrolysis in vitro using liver microsome assays .

- Dose-response curves : Ensure linearity across concentrations to identify non-specific effects at high doses .

- Batch-to-batch consistency checks : Compare multiple synthetic batches to isolate variability in stereochemical purity .

Q. How can computational tools like QSAR or molecular dynamics improve the design of derivatives with enhanced pharmacological profiles?

- QSAR modeling : Correlate structural features (e.g., substituents on the phenyl ring) with bioactivity to prioritize derivatives for synthesis .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon fluorination or methylation at specific positions .

- Solubility prediction : Algorithms like COSMO-RS estimate hydrochloride salt solubility in physiological buffers, guiding formulation studies .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess ester hydrolysis rates .

- Light and heat stability : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

- Cryopreservation : Store at -20°C under nitrogen to prevent oxidation of the pyrrolidine ring .

Methodological Considerations

- Stereochemical integrity : Use chiral catalysts (e.g., Jacobsen’s catalyst) during key steps to minimize racemization .

- Scale-up challenges : Replace hazardous reagents (e.g., DCC) with polymer-supported carbodiimides for safer large-scale synthesis .

- Data reproducibility : Standardize analytical protocols (e.g., identical HPLC gradients) across labs to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.